N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-7-8-14(2)17(9-13)23(21,22)19-12-18(20)10-15-5-3-4-6-16(15)11-18/h3-9,19-20H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXRETDMAXZAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxy-indene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring.
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide derivatives: Variations in the substituents on the indene or benzene rings.
Uniqueness
The unique structural features of this compound, such as the specific placement of the hydroxy and sulfonamide groups, contribute to its distinct chemical and biological properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indene moiety linked to a sulfonamide group, which is known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of 303.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes and receptors, potentially influencing their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The structural characteristics of the indene moiety may enhance this effect by improving binding affinity to bacterial enzymes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit lipoxygenase enzymes, which are involved in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory properties.
- Anticancer Potential : The compound's ability to modulate various signaling pathways may contribute to its anticancer activity. Research into related indene derivatives has shown promise in inhibiting cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
Comparative Analysis
When compared with similar compounds, this compound shows distinct advantages due to its dual functionality:
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| Indole Derivatives | Contains nitrogen heterocycles | Anticancer and anti-inflammatory |
| Thiadiazole Derivatives | Exhibits diverse biological activities | Antimicrobial and anticancer |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the indene-hydroxy intermediate followed by sulfonamide coupling. For example, nucleophilic substitution reactions using sodium hydroxide or triethylamine as bases facilitate sulfonamide bond formation . Solvents like dichloromethane or DMF are critical for solubility and reaction efficiency. Reaction optimization includes temperature control (e.g., 0–25°C) and anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, aromatic proton signals in the 6.5–8.0 ppm range validate the benzene-sulfonamide moiety .
- HPLC-MS for purity assessment (≥95%) and molecular weight confirmation (e.g., m/z = 361.4 for [M+H]⁺) .
- FT-IR to identify functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .
Q. What stability considerations are critical during storage and handling?
- Methodology : Stability studies under varying conditions are essential:
- Temperature : Store at –20°C in inert atmospheres to prevent thermal degradation.
- Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the sulfonamide bond .
- pH : Assess stability in aqueous buffers (pH 4–9) to identify decomposition products via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Heuristic algorithms (e.g., Bayesian optimization) systematically vary parameters (solvent, temperature, stoichiometry) to identify optimal conditions .
- Design of Experiments (DoE) evaluates interactions between variables (e.g., base concentration vs. reaction time) to maximize yield .
- In-line analytics (e.g., PAT tools) monitor reaction progress in real time, enabling rapid adjustments .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodology :
- Orthogonal assays : Compare results from enzyme inhibition, cell viability, and binding studies (e.g., SPR) to confirm target specificity .
- Metabolite profiling : Use LC-HRMS to identify active metabolites or degradation products that may confound activity measurements .
- Crystallography : Resolve 3D structures of compound-target complexes to validate binding modes and explain potency discrepancies .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets like cyclooxygenase-2 or kinases .
- MD simulations : Assess binding stability over 100+ ns trajectories to evaluate residence time and conformational effects .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends to guide analog design .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Methodology :
- Scaffold diversification : Synthesize analogs with modified indene or sulfonamide groups (e.g., halogenation, methoxy substitution) .
- ADME profiling : Measure logP (e.g., via shake-flask method) and metabolic stability in liver microsomes to optimize bioavailability .
- Free-energy calculations : Use MM-PBSA/GBSA to predict binding affinity changes for SAR hypotheses .
Notes
- Advanced methodologies emphasize reproducibility and mechanistic rigor, aligning with NIH/EMA standards for preclinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
